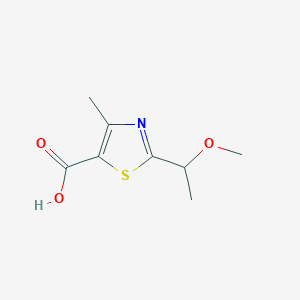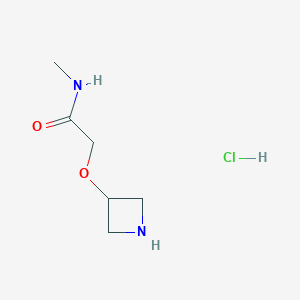
3-Brom-5-Methoxypyridin-2-amin
Übersicht
Beschreibung
3-Bromo-5-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, a methoxy group at the fifth position, and an amino group at the second position on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-methoxypyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science:
Wirkmechanismus
Target of Action
This compound is a unique chemical structure and is often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It is known that this compound can participate in various organic synthesis reactions and catalytic reactions due to its unique structure .
Pharmacokinetics
It is slightly soluble in water, which may affect its bioavailability .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-methoxypyridin-2-amine can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . It is also important to note that this compound may pose potential hazards, such as being harmful if swallowed, causing skin and eye irritation, and possibly causing skin sensitization .
Biochemische Analyse
Biochemical Properties
3-Bromo-5-methoxypyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 3-Bromo-5-methoxypyridin-2-amine to the active site of the enzyme, thereby affecting its catalytic activity .
Cellular Effects
The effects of 3-Bromo-5-methoxypyridin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3-Bromo-5-methoxypyridin-2-amine can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, 3-Bromo-5-methoxypyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-methoxypyridin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-methoxypyridin-2-amine remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-methoxypyridin-2-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity and adverse effects. For instance, studies on rodents have shown that high doses of 3-Bromo-5-methoxypyridin-2-amine can lead to liver toxicity and oxidative stress. These findings highlight the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
3-Bromo-5-methoxypyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may have biological activity. Additionally, 3-Bromo-5-methoxypyridin-2-amine can affect metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of 3-Bromo-5-methoxypyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, it has been observed that 3-Bromo-5-methoxypyridin-2-amine can be transported into cells via organic cation transporters, which facilitate its uptake and distribution .
Subcellular Localization
The subcellular localization of 3-Bromo-5-methoxypyridin-2-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the bromination of 5-methoxypyridin-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C .
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-5-methoxypyridin-2-amine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-methoxypyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-methoxypyridin-3-amine
- 3-Bromo-5-methoxypyridine
- 5-Bromo-2-methoxy-3-nitropyridine
Comparison: 3-Bromo-5-methoxypyridin-2-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Eigenschaften
IUPAC Name |
3-bromo-5-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOQBLKXTMMFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1377265.png)


![benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1377269.png)
![Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1377271.png)

![4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine](/img/structure/B1377274.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1377282.png)




